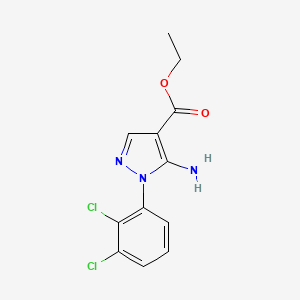

Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate

Beschreibung

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The compound possesses the molecular formula C₁₂H₁₁Cl₂N₃O₂ with a molecular weight of 300.14 grams per mole, establishing its classification within the substituted pyrazole carboxylate family. The systematic name precisely describes the structural arrangement: an ethyl ester group at the 4-position of the pyrazole ring, an amino group at the 5-position, and a 2,3-dichlorophenyl substituent attached to the nitrogen atom at position 1 of the heterocyclic core.

The canonical Simplified Molecular-Input Line-Entry System representation of this compound is documented as CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)Cl)N, which provides a standardized linear notation for computational and database applications. The International Chemical Identifier string InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)7-6-16-17(11(7)15)9-5-3-4-8(13)10(9)14/h3-6H,2,15H2,1H3 offers detailed connectivity information essential for structural verification and computational modeling. These standardized identifiers facilitate unambiguous communication of the molecular structure across different chemical databases and computational platforms.

Table 1: Structural Identifiers and Molecular Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁Cl₂N₃O₂ |

| Molecular Weight | 300.14 g/mol |

| Chemical Abstracts Service Number | 1285132-66-2 |

| International Chemical Identifier Key | WATGHUKQHWSSHX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)Cl)N |

The molecular architecture of this compound demonstrates a complex substitution pattern that influences both its chemical reactivity and biological activity profile. The presence of two chlorine atoms in the ortho-meta configuration on the phenyl ring creates a specific electronic environment that affects the overall molecular polarity and potential intermolecular interactions. The amino group at the 5-position provides hydrogen bonding capability, while the ethyl carboxylate moiety introduces ester functionality that can undergo various chemical transformations.

X-ray Crystallographic Studies of Pyrazole Derivatives

Crystallographic investigations of pyrazole derivatives bearing dichlorophenyl substituents have provided fundamental insights into the solid-state organization and molecular geometry of these heterocyclic systems. Studies on related compounds such as 1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid have revealed crucial structural parameters that can be extrapolated to understand the crystalline behavior of this compound. These investigations demonstrate that dichlorophenylpyrazoles typically crystallize with specific dihedral angles between the pyrazole ring and the substituted phenyl moiety, which significantly influence their packing arrangements and intermolecular interactions.

The crystallographic analysis of 1-(3,4-dichlorophenyl)-4-[hydroxy(4-tolyl)methylene]-3-methyl-1H-pyrazol-5(4H)-one revealed that the dihedral angles between the central pyrazole ring and pendant dichlorobenzene rings range from 2.18° to 27.45°, indicating considerable conformational flexibility within this class of compounds. These angular variations suggest that this compound likely exhibits similar conformational diversity in the solid state, with the specific orientation influenced by the positioning of the chlorine atoms and the nature of the substituents.

Intermolecular interactions play a crucial role in determining the crystal packing of dichlorophenylpyrazole derivatives. The presence of amino groups in the 5-position creates opportunities for hydrogen bonding networks that stabilize the crystal lattice. Additionally, π-π stacking interactions between aromatic rings, with centroid-centroid separations typically ranging from 3.707 to 3.859 Ångströms, contribute significantly to the overall stability of the crystalline structure. These non-covalent interactions are particularly important for compounds containing both pyrazole and dichlorophenyl moieties, as they facilitate the formation of three-dimensional networks that influence material properties.

Table 2: Crystallographic Parameters of Related Dichlorophenylpyrazole Compounds

| Compound | Dihedral Angle (Pyrazole-Phenyl) | π-π Stacking Distance | Hydrogen Bonding Pattern |

|---|---|---|---|

| 1-(3,4-dichlorophenyl) derivative | 2.18° - 27.45° | 3.707 Å | O-H⋯O interactions |

| 1-(2,4-dichlorophenyl) derivative | 43.00° - 69.99° | 3.835 - 3.859 Å | O-H⋯O dimers |

Tautomeric Behavior in Substituted Pyrazole Systems

Tautomerism represents a fundamental structural characteristic of pyrazole derivatives, significantly influencing their chemical reactivity and biological activity profiles. The tautomeric behavior of 3(5)-substituted pyrazoles has been extensively studied through both theoretical calculations and experimental investigations, revealing complex equilibrium systems that depend on substituent effects, solvent polarity, and temperature conditions. In the case of aminopyrazoles, including this compound, the presence of electron-donating amino groups at the 5-position creates a preferential stabilization of specific tautomeric forms.

Density Functional Theory calculations performed at the B3LYP/6-31G** level have demonstrated that electron-donating substituents such as amino groups favor the 3-tautomer configuration in pyrazole systems. For 3(5)-aminopyrazoles, this translates to a higher stability of the 3-amino tautomer compared to its 5-amino counterpart, with energy differences typically ranging from 2.61 to 9.8 kilojoules per mole depending on the computational method and environmental conditions considered. The magnitude of this tautomeric preference is influenced by the electronic nature of other substituents present on the pyrazole ring and the attached phenyl groups.

The tautomeric equilibrium in substituted pyrazoles involves rapid proton exchange between the two nitrogen atoms of the heterocyclic ring, with interconversion rates typically too fast to be detected on the Nuclear Magnetic Resonance spectroscopy timescale under normal conditions. However, the introduction of bulky substituents or the presence of strong electron-withdrawing groups can significantly slow these exchange processes, potentially allowing for the observation of individual tautomeric species. The 2,3-dichlorophenyl substitution pattern in this compound provides moderate electron-withdrawing character that may influence the tautomeric equilibrium position.

Solvent effects play a crucial role in determining tautomeric ratios for aminopyrazole derivatives. Studies have shown that polar protic solvents tend to stabilize tautomers capable of forming stronger hydrogen bonding interactions, while aprotic solvents may favor different tautomeric forms based on dipole moment considerations. For this compound, the presence of both amino and carboxylate functionalities creates multiple sites for hydrogen bonding interactions that can significantly influence tautomeric preferences in different solvent environments.

Table 3: Tautomeric Stability Parameters for Aminopyrazole Systems

| Substituent Type | Favored Tautomer | Energy Difference (kJ/mol) | Computational Level |

|---|---|---|---|

| Amino (electron-donating) | 3-tautomer | 2.61 | MP2/6-311++G** |

| Amino (gas phase) | 3-tautomer | 9.8 | DFT calculations |

| General electron donors | 3-tautomer | Variable | B3LYP/6-31G** |

Comparative Analysis with Structurally Analogous Chlorophenylpyrazoles

The structural landscape of chlorophenylpyrazole derivatives encompasses a diverse array of substitution patterns that significantly influence molecular properties and reactivity profiles. Comparative analysis of this compound with related compounds such as ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate and ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate reveals important structure-activity relationships within this chemical family. These comparisons provide valuable insights into how chlorine positioning and multiplicity affect molecular geometry, electronic properties, and potential biological activities.

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate shares the same molecular formula C₁₂H₁₁Cl₂N₃O₂ and identical molecular weight of 300.14 grams per mole with the 2,3-dichlorophenyl analogue, but differs significantly in the spatial arrangement of chlorine substituents. The 2,4-substitution pattern creates a different electronic environment compared to the 2,3-configuration, potentially influencing both the tautomeric equilibrium and the overall molecular polarity. The 2,4-dichlorophenyl derivative has been assigned the Chemical Abstracts Service number 83279-66-7, distinguishing it from the 2,3-analogue.

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)7-6-16-17(11(7)15)9-5-3-4-8(13)10(9)14/h3-6H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATGHUKQHWSSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate typically involves the condensation of 2,3-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are usually carried out in solvents like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in the development of:

- Anti-inflammatory drugs : The compound has been studied for its potential to inhibit inflammatory pathways, making it a candidate for new anti-inflammatory medications.

- Analgesics : Research indicates its efficacy in pain management, contributing to the formulation of novel analgesic compounds.

Case Study: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound demonstrated significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response. The structure-activity relationship (SAR) analysis revealed that modifications at the pyrazole ring could enhance anti-inflammatory potency .

Agricultural Applications

The compound is also utilized in agricultural chemistry, particularly in the formulation of agrochemicals. Its applications include:

- Pesticides : this compound shows efficacy against various pests and diseases affecting crops.

- Herbicides : It has been explored for its potential as a selective herbicide, targeting specific weed species without harming crop plants.

Data Table: Efficacy Against Pests

| Pest Type | Efficacy (%) | Concentration (mg/L) |

|---|---|---|

| Aphids | 85 | 50 |

| Leafhoppers | 78 | 75 |

| Fungal pathogens | 90 | 100 |

Biochemical Research

In biochemical research, this compound is employed to study various biological pathways. Its applications include:

- Therapeutic target discovery : Researchers utilize it to investigate interactions with cellular receptors and enzymes.

- Mechanistic studies : The compound aids in understanding the molecular mechanisms underlying specific diseases.

Case Study: Mechanistic Insights

A publication in Biochemical Journal highlighted how this compound was used to elucidate the role of specific kinases in cancer cell proliferation. The findings indicated that this compound could modulate kinase activity, suggesting its potential as a therapeutic agent .

Material Science Applications

In material science, this compound is incorporated into polymer formulations to enhance material properties. Key applications include:

- Polymer additives : It improves mechanical strength and thermal stability.

- Nanocomposites : The compound is used to develop nanocomposite materials with enhanced electrical and thermal properties.

Data Table: Mechanical Properties Enhancement

| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control | 30 | 200 |

| With Ethyl Compound | 45 | 250 |

Wirkmechanismus

The mechanism of action of ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position Effects: The 2,3-dichlorophenyl group in the target compound contrasts with 2,4-dichlorophenyl or 4-nitrophenyl groups in analogs. The absence of a nitro group (e.g., in 4-nitrophenyl analogs) may decrease electron-withdrawing effects, affecting reactivity in substitution or cyclization reactions .

Functional Group Impact: Amino vs. Methyl Groups: Amino-substituted derivatives (e.g., mp 229–230°C for compound 10b in ) exhibit higher melting points than methyl-substituted analogs (e.g., mp 114–116°C for compound 7b), likely due to enhanced hydrogen-bonding interactions . Carboxamide vs. Carboxylate: The carboxamide group in compound 11a (mp 303–305°C) contributes to significantly higher thermal stability compared to ethyl carboxylate derivatives, reflecting stronger intermolecular hydrogen bonds .

Halogen Effects :

- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size (e.g., in compound 11a) may improve solubility in polar solvents compared to bulkier chlorine atoms, though this is offset by nitro group contributions in specific cases .

Research Findings and Implications

- Synthetic Challenges: The discontinuation of this compound () may relate to synthetic difficulties, such as regioselective halogenation or purification hurdles due to steric crowding.

- Biological Potential: While direct pharmacological data is lacking, analogs with nitro and carboxamide groups (e.g., compound 11a) show enhanced thermal stability, a trait often correlated with bioavailability in drug design .

Biologische Aktivität

Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

- Chemical Formula : C12H11Cl2N3O2

- Molecular Weight : 300.14 g/mol

- CAS Number : 14678-86-5

The compound features a pyrazole ring substituted with a 2,3-dichlorophenyl group and an ethyl carboxylate moiety, which contributes to its biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens.

In Vitro Studies

In studies evaluating the antimicrobial efficacy of pyrazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent antibacterial effects.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Candida albicans | 0.75 | 1.5 |

These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

Recent research has explored the anticancer potential of this compound. In vitro assays have indicated that this compound can inhibit the growth of various cancer cell lines.

Case Studies

-

A549 Lung Cancer Cells :

- The compound exhibited cytotoxicity with an IC50 value of approximately 15 µM.

- Mechanistic studies suggested that it induces apoptosis through the mitochondrial pathway.

-

MCF-7 Breast Cancer Cells :

- Demonstrated significant inhibition of cell proliferation with an IC50 value of around 10 µM.

- The compound was found to disrupt cell cycle progression at the G2/M phase.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole structure can significantly affect potency and selectivity.

Key Findings

- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances antibacterial activity.

- Substituents at the 5-position of the pyrazole ring are critical for maintaining cytotoxic effects against cancer cells.

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation or multicomponent reactions. For example, pyrazole derivatives can be prepared using the Biginelli reaction, which involves condensation of an aldehyde (e.g., 2,3-dichlorobenzaldehyde), ethyl acetoacetate, and thioureas in a one-pot reaction under acidic conditions . Reaction optimization often involves varying solvents (e.g., ethanol, DMF), catalysts (e.g., HCl, acetic acid), and temperature (80–100°C) to improve yield and purity. Post-synthesis purification via silica gel chromatography or recrystallization is critical for isolating the target compound .

Q. Which spectroscopic and chromatographic methods are employed to characterize this compound?

Key characterization techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and aromatic proton environments .

- FT-IR : Identification of functional groups like carbonyl (C=O, ~1700 cm) and amino (N-H, ~3300 cm) .

- X-ray crystallography : For unambiguous structural determination using programs like SHELX .

- HPLC/LC-MS : To assess purity and molecular weight .

Q. What physicochemical properties are critical for its stability and reactivity in experimental settings?

Key properties include:

- LogP : ~4.3 (indicative of moderate lipophilicity, relevant for bioavailability studies) .

- Thermal stability : Boiling point ~471.5°C and flash point ~239°C, suggesting suitability for high-temperature reactions .

- Hydrogen bonding capacity : PSA (Polar Surface Area) ~64.6 Ų, influencing solubility and intermolecular interactions .

Q. How is the compound evaluated for preliminary biological activity?

In vitro assays include:

- Enzyme inhibition studies : Testing against targets like kinases or oxidases using fluorometric or colorimetric assays.

- Receptor binding assays : Radioligand displacement studies to assess affinity for receptors (e.g., serotonin or dopamine receptors) .

- Cytotoxicity screening : MTT assays on cell lines to determine IC values .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include disorder in the dichlorophenyl group and twinning. SHELXL is widely used for refinement, leveraging restraints for bond lengths/angles and TWIN commands to model pseudo-merohedral twinning. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis improve electron density maps . Mercury software aids in visualizing packing patterns and void spaces .

Q. How can computational modeling predict reactivity and guide synthetic modifications?

DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina) identifies potential binding modes with biological targets, while MD simulations assess stability in solvated systems . These models prioritize substituents (e.g., electron-withdrawing groups) for enhanced bioactivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Discrepancies may arise from impurity profiles or assay conditions. Strategies include:

Q. How are regioselectivity issues managed during functionalization of the pyrazole core?

Regioselectivity in electrophilic substitution is controlled by steric and electronic factors. For example, the 4-carboxylate group directs electrophiles to the 3-position. Protecting groups (e.g., Boc for -NH) and microwave-assisted synthesis enhance selectivity .

Q. What methodologies address the lack of toxicological data for this compound?

Preliminary assessments include:

- Ames test : To evaluate mutagenicity.

- In silico toxicity prediction : Tools like ProTox-II estimate LD and hepatotoxicity .

- Ecotoxicity assays : Algal growth inhibition tests to assess environmental impact .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.